4-Bromoisatin
Overview
Description
4-Bromoisatin, also known as 4-bromo-1H-indole-2,3-dione, is a brominated derivative of isatin. Isatin itself is a versatile molecule with significant applications in synthetic organic chemistry and pharmacology.
Mechanism of Action
- 4-Bromoisatin is a heterocyclic nitrogen compound consisting of an isatin core bearing two indole moieties . While specific protein targets haven’t been extensively studied, it exhibits a range of biological activities, including anticancer, antimicrobial, antitubercular, antifungal, anticonvulsant, spermicidal, and antioxidant effects.
Target of Action
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromoisatin can be synthesized through several methods. One common approach involves the bromination of isatin using reagents such as N-bromosuccinimide (NBS), N-bromocaprolactam, or N-bromosaccharin. These reactions typically occur in an acetic acid medium and require heating . Another method involves the oxidation of indigo with pyridinium bromochromate (PBC) in acetic acid, which yields this compound in high purity .
Industrial Production Methods: Industrial production of this compound often employs similar bromination techniques but on a larger scale. The choice of brominating agent and reaction conditions can be optimized to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Bromoisatin undergoes various chemical reactions, including:
Oxidation: Conversion to 4-bromo-2,3-dioxoindoline.
Reduction: Formation of 4-bromo-2,3-dihydroindole.
Substitution: Nucleophilic substitution reactions where the bromine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.
Major Products:
Oxidation: 4-bromo-2,3-dioxoindoline.
Reduction: 4-bromo-2,3-dihydroindole.
Substitution: Various 4-substituted isatin derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromoisatin has a wide range of applications in scientific research:
Comparison with Similar Compounds
4-Bromoisatin can be compared with other halogenated isatin derivatives, such as:
5-Bromoisatin: Similar in structure but with the bromine atom at the 5th position, exhibiting different reactivity and biological activity.
6-Bromoisatin: Another isomer with distinct properties and applications.
7-Bromoisatin: Known for its unique reactivity and potential in drug synthesis.
Uniqueness: this compound is unique due to its specific position of the bromine atom, which influences its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying various biochemical pathways .
Properties
IUPAC Name |
4-bromo-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrNO2/c9-4-2-1-3-5-6(4)7(11)8(12)10-5/h1-3H,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRAKBJPMLKWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C(=O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60403730 | |
Record name | 4-bromoisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20780-72-7 | |
Record name | 4-bromoisatin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60403730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromoisatin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Bromoisatin interact with biological targets?
A1: Research indicates that this compound, along with other isatin derivatives, can interact with the enzyme N5-CAIR synthetase. This enzyme plays a crucial role in de novo purine biosynthesis in microorganisms. [] Specifically, this compound depletes the substrate (AIR - 5-aminoimidazole ribonucleotide) required by N5-CAIR synthetase, thereby inhibiting the enzyme's activity. This interaction highlights this compound's potential as a starting point for developing novel antimicrobial agents. []
Q2: Can you describe a specific application of this compound in chemical synthesis?
A2: this compound is an unintended byproduct formed during the synthesis of 6-bromoisatin. [] This is important because 6-bromoisatin serves as a crucial intermediate in producing halofuginone, a compound known for its anticoccidial properties. [] This highlights the relevance of this compound in understanding the synthetic pathways and potential impurities related to halofuginone production.
Q3: Are there analytical methods available to differentiate between this compound and its isomers?
A3: Yes, researchers have successfully developed a method using second derivative UV spectrophotometry to simultaneously determine the concentrations of this compound and 6-Bromoisatin. [] This method provides a quantitative way to assess the purity of 6-Bromoisatin synthesis and monitor the presence of the this compound isomer. []
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